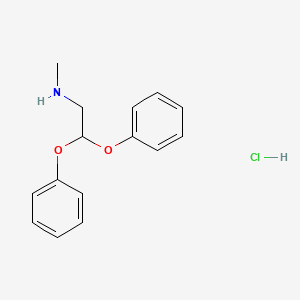
N-methyl-2,2-diphenoxyethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2,2-diphenoxyethanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom and two phenoxy groups attached to the ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,2-diphenoxyethanamine;hydrochloride typically involves the reaction of N-methyl-2,2-diphenoxyethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Materials: N-methyl-2,2-diphenoxyethanamine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2,2-diphenoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N-methyl-2,2-diphenoxyethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-methyl-2,2-diphenoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It inhibits the activity of certain enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
N-methyl-2,2-diphenoxyethanamine;hydrochloride can be compared with other similar compounds, such as:
N-methyl-2,2-diphenoxyethanamine: The parent compound without the hydrochloride salt.
N-methyl-2,2-diphenoxyethanamine;hydrobromide: A similar compound with a different halide salt.
N-methyl-2,2-diphenoxyethanamine;hydroiodide: Another variant with a different halide salt.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
112111-50-9 |
|---|---|
Formule moléculaire |
C15H18ClNO2 |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
N-methyl-2,2-diphenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-16-12-15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14;/h2-11,15-16H,12H2,1H3;1H |
Clé InChI |
NBRHBXGHRGVVNG-UHFFFAOYSA-N |
SMILES canonique |
CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
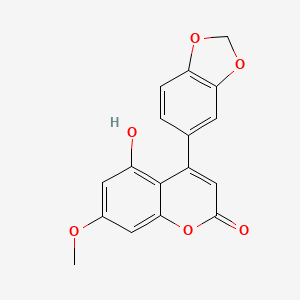
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
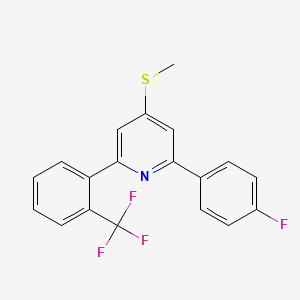

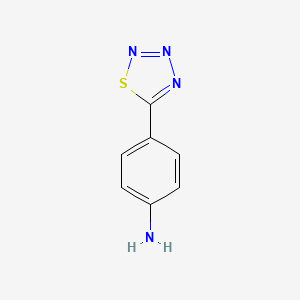

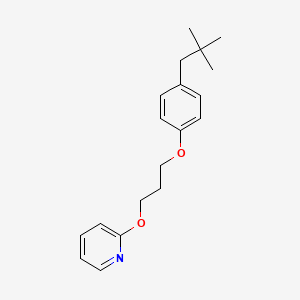
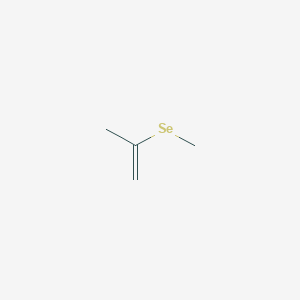
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
